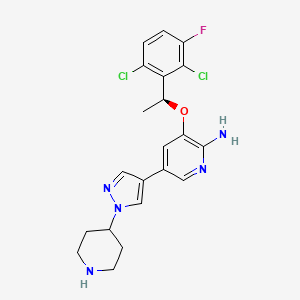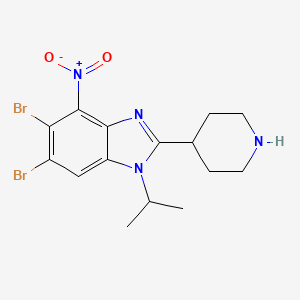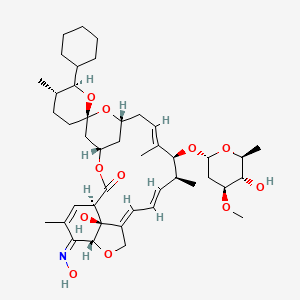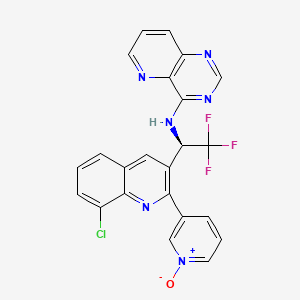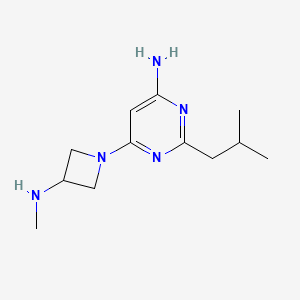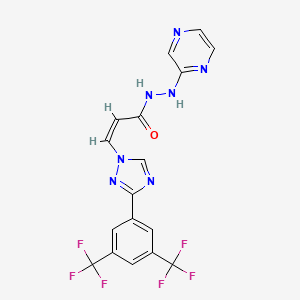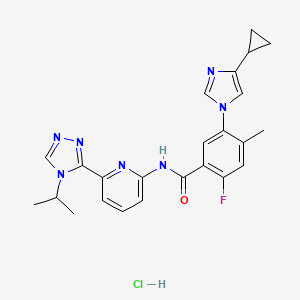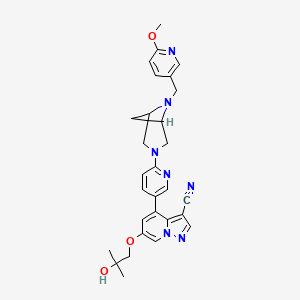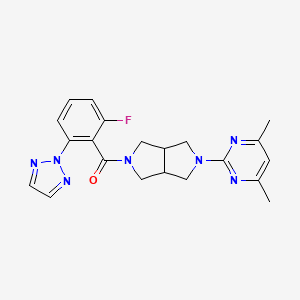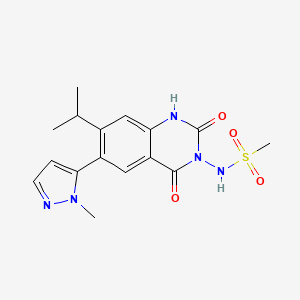![molecular formula C13H10N2O B610835 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol CAS No. 1346526-26-8](/img/structure/B610835.png)
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
作用機序
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Another compound with a similar core structure, used in different applications.
Uniqueness
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLYCMLGSOHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Sibiriline interact with RIPK1 and what are the downstream effects of this interaction?
A1: Sibiriline acts as a competitive inhibitor of RIPK1, specifically targeting the ATP-binding site of the kinase. [] This interaction effectively locks RIPK1 in an inactive conformation, preventing its participation in both necroptosis (a regulated form of cell death) and RIPK1-dependent apoptosis. [] By inhibiting RIPK1, Sibiriline has demonstrated protective effects against immune-mediated hepatitis in preclinical models. []
Q2: What is known about the metabolism of Sibiriline in living organisms?
A2: Research indicates that Sibiriline undergoes extensive metabolism, primarily through Phase II transformations such as glucuronidation and sulfation. [] In vitro studies using human HepaRG cells and in vivo experiments in mice identified 14 metabolites of Sibiriline. [] This metabolic profile provides initial insights into the drug's biotransformation and potential toxicological properties. []
Q3: What analytical techniques have been used to study Sibiriline and its metabolites?
A3: Researchers employed a combination of in silico predictions, in vitro experiments, and in vivo studies to characterize Sibiriline's metabolic fate. [] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-HRMS/MS) was utilized to analyze samples from cell cultures and mice plasma. [] Furthermore, molecular networking bioinformatics tools facilitated the visualization and interpretation of the LC-HRMS/MS data, enabling the identification of Sibiriline metabolites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
